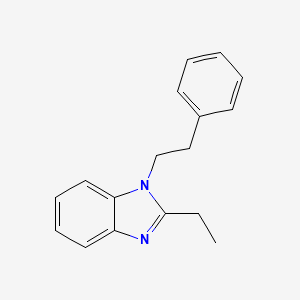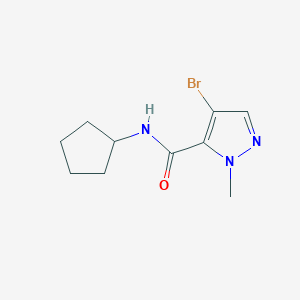
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a benzimidazole derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, such as NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. It also inhibits the production of reactive oxygen species and pro-inflammatory cytokines. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has several advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole. One direction is the development of new derivatives with improved solubility and potency. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole is a promising compound that has shown potential in various scientific research applications. Its antioxidant, anti-inflammatory, and anticancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-ethyl-1-(2-phenylethyl)-1H-benzimidazole can be achieved by a variety of methods. One of the most commonly used methods involves the reaction of o-phenylenediamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound. Other methods include the use of different starting materials and reagents, such as 2-phenylethylamine, benzimidazole, and various alkyl halides.
Aplicaciones Científicas De Investigación
2-ethyl-1-(2-phenylethyl)-1H-benzimidazole has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the treatment of cancer, neurodegenerative diseases, and other oxidative stress-related disorders.
Propiedades
IUPAC Name |
2-ethyl-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROMPOQODQDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)


![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)



![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)